molecular formula C6H5F3IN3 B13131591 5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13131591
M. Wt: 303.02 g/mol
InChI Key: WQUYNBKASGWBNX-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative with the molecular formula C6H5F3IN3. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of various biochemical pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

5-Iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups makes it a valuable compound for studying halogen bonding and the effects of fluorine on biological systems .

Properties

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5F3IN3/c1-2-12-4(6(7,8)9)3(10)5(11)13-2/h1H3,(H2,11,12,13)

InChI Key

WQUYNBKASGWBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)N)I)C(F)(F)F

Origin of Product

United States

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